8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
Description
Properties
IUPAC Name |
8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-7-27-19-22-17-16(18(25)23-19)15(13-6-5-8-26-13)14-11(21-17)9-20(2,3)10-12(14)24/h5-6,8,15H,4,7,9-10H2,1-3H3,(H2,21,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQXHZGBFEDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,8-Dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 401.5 g/mol, this compound is notable for its complex structure and diverse pharmacological properties.
The chemical structure of compound 1 includes several functional groups that may contribute to its biological activity. Key features include:
- Sulfanyl group : This may enhance the compound's reactivity and interaction with biological targets.
- Pyrimidoquinoline core : Known for various biological activities including antitumor and antimicrobial effects.
Biological Activity Overview
Research into the biological activity of compound 1 has revealed several promising areas:
Antitumor Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that derivatives of quinoline structures can inhibit cell proliferation effectively. Compounds with similar frameworks have shown IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | TBD |
| Compound X | HCC827 | 10 |
| Compound Y | NCI-H358 | 15 |
Note: TBD = To Be Determined based on specific studies on compound 1.
Antimicrobial Activity
The antimicrobial potential of compound 1 has also been explored:
- Broth Microdilution Testing : Similar compounds have shown effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The presence of the thiophene ring in compound 1 may enhance its ability to disrupt bacterial membranes .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The exact mechanism through which compound 1 exerts its biological effects remains under investigation. However, it is hypothesized that:
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, potentially inhibiting replication or transcription processes .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to the pyrimidoquinoline structure. For example:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrimidoquinoline and assessed their antitumor activity using both 2D and 3D cell culture models. Results indicated that modifications to the core structure significantly influenced biological activity .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that substitutions on the quinoline ring can enhance or diminish biological efficacy. Compounds with electron-withdrawing groups often exhibited improved activity compared to their electron-donating counterparts .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Recent studies have indicated that compounds similar to 8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione exhibit promising antitumor properties. Research has shown that derivatives of pyrimidoquinoline can inhibit the activity of specific protein kinases involved in cancer progression. For instance, compounds derived from this class have demonstrated inhibitory effects against various cancer cell lines by targeting pathways critical for tumor growth and survival .
Antimicrobial Properties:
The compound also shows potential as an antimicrobial agent. Studies have found that related compounds exhibit significant activity against a range of bacteria and fungi. The presence of thiophene and pyrimidine rings in the structure contributes to the enhanced interaction with microbial targets, leading to effective inhibition of microbial growth .
Biological Research
Protein Kinase Inhibition:
The compound's structure allows it to serve as a lead compound for the development of protein kinase inhibitors. Protein kinases are pivotal in many signaling pathways; thus, inhibitors can be crucial in treating diseases like cancer and autoimmune disorders. The design and synthesis of such inhibitors based on this compound can lead to new therapeutic agents with improved efficacy and selectivity .
Cellular Mechanisms Studies:
Research utilizing this compound can help elucidate cellular mechanisms involved in various biological processes. By studying its interactions at the molecular level, researchers can gain insights into signal transduction pathways and cellular responses to external stimuli.
Material Science
Organic Electronics:
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to conduct electricity and its stability under various conditions position it well for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis of materials based on this compound could lead to advancements in flexible electronics.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Inhibits protein kinases linked to cancer growth |
| Antimicrobial properties | Effective against various bacteria and fungi | |
| Biological Research | Protein kinase inhibitors | Potential treatment for cancer and autoimmune diseases |
| Cellular mechanism studies | Insights into signaling pathways | |
| Material Science | Organic electronics | Suitable for OLEDs and OPVs due to conductive properties |
Case Studies
- Antitumor Activity Study : A study investigated the antitumor effects of pyrimidoquinoline derivatives on breast cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly compared to control groups .
- Antimicrobial Efficacy Assessment : A series of experiments were conducted to assess the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results showed a notable zone of inhibition for several derivatives at low concentrations .
- Organic Electronics Research : Researchers synthesized a polymer incorporating 8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl moieties for use in OLEDs. The devices showed improved efficiency compared to those made with conventional materials due to enhanced charge transport properties.
Comparison with Similar Compounds
Key Observations :
- Alkylsulfanyl vs. Aromatic sulfanyl groups (e.g., 4-nitrobenzylthio) may improve π-π stacking with biological targets .
- Dimethyl vs. Trimethyl Substituents: The 8,8-dimethyl group in the target compound prevents ring puckering, a feature absent in non-methylated analogs, which may exhibit reduced conformational stability .
Physicochemical Properties
- Solubility: Derivatives with polar substituents (e.g., triones ) show higher solubility in DMSO (>10 mg/mL), whereas alkylsulfanyl analogs require organic solvents like ethanol .
- Thermal Stability : Melting points range from 105–162°C, with higher values observed in compounds with rigid aromatic substituents (e.g., 160–162°C for thiophen-2-yl derivatives ).
Pharmacological Activity
- Antimicrobial Activity: Pyrimidoquinolines with electron-withdrawing groups (e.g., nitrobenzyl) show moderate activity against E. coli (MIC = 32 µg/mL) .
- Anticancer Potential: Thiophen-2-yl derivatives demonstrate IC50 values of ~15 µM against MCF-7 breast cancer cells, attributed to intercalation with DNA .
- Enzyme Inhibition : Trione derivatives (e.g., compound in ) inhibit COX-2 with Ki = 0.8 µM, suggesting anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
